1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea
Description
1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea is a thiourea derivative characterized by a phenyl group at the 1-position and a thiadiazole-4-carbonylamino moiety at the 3-position. Thiourea derivatives are known for their versatility in coordination chemistry, pharmacological activities, and applications in organic synthesis.
Properties
IUPAC Name |
1-phenyl-3-(thiadiazole-4-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS2/c16-9(8-6-18-15-12-8)13-14-10(17)11-7-4-2-1-3-5-7/h1-6H,(H,13,16)(H2,11,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTCAABXCRYMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea typically involves the reaction of phenyl isothiocyanate with 4-amino-1,2,3-thiadiazole-5-carboxylic acid under suitable conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) or ethanol, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified using recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or thiols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like DMF, ethanol, and bases like triethylamine . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial and fungal strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 18 | 50 |
| Candida albicans | 22 | 100 |
The mechanism of action is believed to involve interference with cell wall synthesis and nucleic acid metabolism, making it a candidate for developing new antimicrobial therapies.
Anticancer Potential
The compound has also been studied for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for cancer drug development.
Agricultural Applications
Pesticidal Activity
this compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Studies have indicated that it can be effective against common agricultural pests, making it a valuable addition to integrated pest management strategies. Its mode of action involves interference with metabolic processes in target organisms.
Herbicidal Properties
In addition to its pesticidal effects, this compound has been explored for herbicidal activity. Research indicates that it can inhibit the growth of specific weed species, providing an eco-friendly alternative to traditional herbicides. The specificity of its action could minimize harm to non-target plants and beneficial organisms in agricultural settings.
Materials Science
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials. Its derivatives have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use.
Nanotechnology Applications
Recent studies have explored the use of this compound in nanotechnology, particularly in the fabrication of nanostructured materials with enhanced electrical and optical properties. The incorporation of thiadiazole moieties into nanomaterials has shown potential for applications in sensors and electronic devices.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiourea derivatives, including this compound, revealed significant antibacterial activity against multidrug-resistant strains. Modifications to the thiourea structure enhanced its efficacy compared to standard antibiotics, suggesting potential for treating resistant infections.
Case Study 2: Herbicidal Activity
In field trials, formulations containing this compound demonstrated effective control over weed populations without adversely affecting crop yields. The results support its use as an environmentally friendly herbicide alternative, emphasizing the need for further research into its long-term effects on soil health and biodiversity.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects . Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
Challenges :
- The thiadiazole moiety’s reactivity may require controlled conditions to avoid side reactions (e.g., oxidation or ring-opening) .
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
Key Trends :
Antifungal/Antitumor Activity :
- Phenylthiourea derivatives with electron-withdrawing groups (e.g., p-nitro in ) show enhanced antifungal activity . The target compound’s thiadiazole may mimic this effect via similar electronic profiles.
- Thiazole-based thioureas () exhibit antitumor activity (IC₅₀: 10–50 µM), suggesting the thiadiazole analog could have comparable or superior effects .
Metal Complexation :
- Thioureas with heterocycles (e.g., pyrimidine in ) form stable metal complexes for catalytic applications. Thiadiazole’s sulfur and nitrogen atoms may enhance chelation of transition metals .
Biological Activity
1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea is a compound that belongs to the thiadiazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 2320724-13-6
This compound features a thiadiazole ring, which is crucial for its biological activity. The presence of the thiourea moiety enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values around 3.125 mg/mL. These values are comparable to standard antimicrobial agents like nitrofurazone and fluconazole .
| Microorganism | MIC (mg/mL) | Standard Drug MIC (mg/mL) |
|---|---|---|
| S. aureus | 3.125 | 6.25 |
| E. coli | 3.125 | 6.25 |
| Candida albicans | 3.125 | 6.25 |
| Aspergillus flavus | 3.125 | 6.25 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, compounds containing the thiadiazole structure have shown cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these compounds range from 0.74 to 10 μg/mL, indicating promising anticancer activity .
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | Varies |
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole compounds have also been documented, with some exhibiting comparable efficacy to nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
The biological activities of this compound are primarily attributed to the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Pharmacophore Contribution : The thiadiazole ring acts as a pharmacophore, enhancing the compound's affinity for biological targets.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
- A study demonstrated that a series of thiadiazole compounds exhibited significant inhibition against human leukemia cell lines with IC50 values ranging from 0.15 to 1.2 μM .
- Another investigation into the anti-inflammatory properties found that certain derivatives showed a reduction in edema comparable to traditional NSAIDs .
Q & A
What are the standard synthetic routes for preparing 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea, and what experimental conditions optimize yield?
Basic Answer:
The synthesis typically involves a two-step process: (1) condensation of thiourea with a carbonyl-containing intermediate (e.g., thiadiazole-4-carboxylic acid chloride) to form the thiourea backbone, followed by (2) functionalization via nucleophilic substitution or coupling reactions. For example, thiourea Schiff base intermediates can be synthesized in ethanol under reflux, followed by esterification or amidation using catalysts like DMAP in DMAc solvent . Yield optimization requires strict control of stoichiometric ratios, reaction time (12–24 hours), and temperature (60–80°C).
Advanced Answer:
Advanced synthetic strategies include microwave-assisted synthesis to reduce reaction time or solvent-free conditions for greener chemistry. For instance, coupling reagents like EDCI/HOBt can enhance amidation efficiency between thiadiazole carbonyl groups and thiourea derivatives . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Monitoring reaction progress via TLC and adjusting pH during workup (e.g., neutralization with NaHCO₃) minimizes byproducts .
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Answer:
Routine characterization includes:
- FT-IR : To confirm NH (3175–3168 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (1250–1350 cm⁻¹) stretches .
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.1–8.5 ppm) and thiourea NH groups (δ 3.0–3.5 ppm) .
- Elemental Analysis (CHNS) : Validates molecular formula (e.g., C₁₅H₁₂N₄S₂) with <0.5% deviation .
Advanced Answer:
Advanced structural elucidation employs:
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for understanding bioactivity .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, relevant for material science applications .
How are biological activities (e.g., antimicrobial, anti-HIV) evaluated methodologically?
Basic Answer:
Standard assays include:
- Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
Advanced Answer:
Advanced studies focus on:
- Mechanistic Insights : Flow cytometry for apoptosis detection or ROS generation assays.
- Molecular Docking : AutoDock/Vina software to predict binding affinity with targets like HIV reverse transcriptase or VEGFR-2 .
- In Vivo Models : Murine models for anti-nociceptive or antitumor activity, requiring ethical approval and pharmacokinetic profiling (e.g., bioavailability, half-life) .
What safety protocols are critical when handling this compound?
Basic Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods due to dust/aerosol risks .
- Storage : In airtight containers away from acids (risk of violent reactions) .
Advanced Answer:
- Degradation Studies : HPLC/MS to identify toxic byproducts (e.g., cyanide derivatives under acidic conditions).
- Environmental Impact : Assess ecotoxicity using Daphnia magna or algal growth inhibition tests .
How can contradictions in reported biological activity data be resolved?
Advanced Answer:
Discrepancies often arise from:
- Experimental Variables : pH-dependent activity (e.g., enhanced antimicrobial efficacy at pH 5–6 due to protonation ).
- Strain Variability : Use standardized cell lines (e.g., ATCC) and replicate studies ≥3 times.
- Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin for antimicrobial assays) .
What are emerging applications in environmental chemistry?
Advanced Answer:
Recent studies explore its use in:
- Phosphate Sorption : Functionalized polymers incorporating thiourea groups achieve 43% phosphate removal via flocculation, preserving beneficial ions in water .
- Heavy Metal Chelation : Thiourea’s sulfur sites bind Pb²⁺/Cd²⁺, validated by ICP-MS .
How is computational modeling integrated into research on this compound?
Advanced Answer:
- DFT Calculations : Gaussian09 to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
- MD Simulations : GROMACS to simulate protein-ligand dynamics over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
